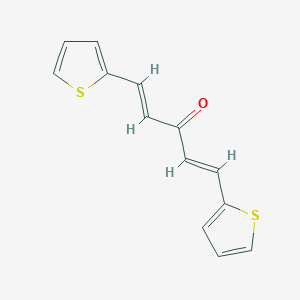

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one

Description

Contextualization within Thiophene-Based Conjugated Systems

Thiophene-based conjugated systems are a significant class of organic materials known for their favorable physicochemical properties, including high charge carrier mobility and broad optical absorption, making them suitable for various electronic applications. mpg.de 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one fits within this category as its molecular architecture consists of a pentadienone chain creating a conjugated system of double bonds, which is extended by the two terminal thiophene (B33073) rings. This extended π-conjugation across the molecule is fundamental to its potential use in optoelectronic devices.

The structure of the molecule, formally named (1E,4E)-1,5-di(thiophen-2-yl)penta-1,4-dien-3-one, features a five-carbon backbone with alternating double and single bonds oriented from a central carbonyl group. nih.gov X-ray crystallography studies reveal that the two thiophene rings are nearly planar, with a relatively small dihedral angle of 14.3 (1)° between them. nih.gov This near-coplanarity facilitates electron delocalization along the conjugated backbone, a critical feature for organic semiconductor materials. The molecule's structure is further stabilized by intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov

Significance as a Central Core for Dienone Derivatives

This compound serves as a valuable and versatile central core for the synthesis of more complex dienone derivatives and bis-chalcones. nih.gov Chalcones, with the general formula Ar—CH═CH—CO—Ar, are well-established precursors in organic synthesis. nih.gov The subject compound is a symmetrical bis-chalcone analogue where the aryl groups are 2-thienyl moieties.

Its chemical structure possesses multiple reactive sites, including the carbonyl group and the carbon-carbon double bonds, making it an ideal building block for creating larger, more elaborate molecular architectures and polymers. By chemically modifying this core, researchers can fine-tune the resulting material's electronic, optical, and physical properties. For instance, it can be synthesized through a base-catalyzed condensation reaction between 2-Thiophenecarboxaldehyde and Acetone (B3395972). chemicalbook.com This synthetic accessibility allows for the systematic development of a library of derivatives with tailored functionalities for specific applications in materials science.

Overview of Current Research Trajectories and Material Science Potential

Current research on this compound and its derivatives is primarily focused on exploiting its unique electronic and optical properties for materials science applications. The conjugated system is a key indicator of its potential for use in optoelectronic devices.

One significant area of investigation is in the field of nonlinear optics (NLO). nih.gov Bis-chalcones are known to exhibit good NLO properties, which are crucial for technologies such as optical switching and frequency conversion. nih.gov The extended π-electron system and the presence of electron-rich thiophene rings in this compound make it a promising candidate for developing new NLO materials. Furthermore, the photoreactive nature of the –C═C– double bonds suggests potential applications in organic solid-state photochemistry, where light can be used to induce specific chemical transformations to create novel materials or devices. nih.gov The compound's role as a versatile building block continues to drive research into new organic materials with advanced functionalities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀OS₂ |

| Molecular Weight | 246.35 g/mol |

| Melting Point | 113-114 °C |

| Boiling Point | 419.4 °C at 760 mmHg |

| Density | 1.284 g/cm³ |

| Flash Point | 207.4 °C |

| Refractive Index | 1.703 |

Sources: nih.govgeorganics.sklookchem.com

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| a | 12.1141 (4) Å |

| b | 7.4449 (3) Å |

| c | 27.246 (1) Å |

| Volume (V) | 2457.27 (16) ų |

| Z | 8 |

| Radiation | Mo Kα |

| Dihedral Angle (between rings) | 14.3 (1)° |

Source: nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1E,4E)-1,5-dithiophen-2-ylpenta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLDEULFZPGROA-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways

The most common and effective methods for preparing 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one are based on classical condensation reactions. These methods are valued for their simplicity, high yields, and use of inexpensive starting materials. lew.ro

The Claisen-Schmidt condensation is the most widely reported method for synthesizing this compound. nih.gov This reaction is a specific type of crossed aldol (B89426) condensation that occurs between an aromatic aldehyde lacking α-hydrogens and an enolizable ketone. wikipedia.orgtaylorandfrancis.com In this specific synthesis, two equivalents of 2-thiophenecarboxaldehyde react with one equivalent of acetone (B3395972). chemicalbook.com

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which acts as a catalyst. nih.govmiracosta.edu The base deprotonates an α-carbon of acetone to form a reactive enolate ion. gordon.edu This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. The resulting β-hydroxy ketone intermediate rapidly undergoes dehydration (elimination of a water molecule) to form a conjugated α,β-unsaturated ketone. miracosta.edu Due to the symmetry of acetone, this process occurs sequentially on both sides of the acetone molecule to yield the final product, (1E,4E)-1,5-di(thiophen-2-yl)penta-1,4-dien-3-one. gordon.edu The formation of the extended conjugated system provides the thermodynamic driving force for the dehydration steps. miracosta.edumiracosta.edu

A typical experimental procedure involves dissolving 2-thiophenecarboxaldehyde and acetone in a solvent like methanol (B129727) or ethanol, followed by the addition of an aqueous solution of sodium hydroxide at a controlled temperature, often around 0°C (273 K). nih.gov The mixture is stirred for an extended period, during which the product precipitates as a solid and can be collected by filtration. nih.gov

| Reactant | Role | Stoichiometric Ratio | Key Structural Feature |

|---|---|---|---|

| 2-Thiophenecarboxaldehyde | Electrophile | 2 equivalents | Aromatic aldehyde, no α-hydrogens |

| Acetone | Nucleophile (after enolization) | 1 equivalent | Enolizable ketone with two reactive α-methyl groups |

| Sodium Hydroxide (NaOH) | Base Catalyst | Catalytic or stoichiometric amount | Promotes enolate formation |

| Ethanol/Methanol/Water | Solvent | N/A | Dissolves reactants and base |

The Claisen-Schmidt condensation is fundamentally a variant of the aldol condensation. wikipedia.org The term "aldol condensation" broadly describes the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which is often followed by dehydration. miracosta.edumasterorganicchemistry.com The synthesis of this compound is an example of a "crossed" or "mixed" aldol reaction, as it involves two different carbonyl compounds. wikipedia.orgmiracosta.edu

General crossed aldol reactions can be synthetically challenging, often producing a mixture of four or more products if both carbonyl reactants have α-hydrogens. masterorganicchemistry.com However, the reaction between 2-thiophenecarboxaldehyde and acetone is highly efficient and selective. This selectivity arises because 2-thiophenecarboxaldehyde has no α-hydrogens and therefore cannot enolize or undergo self-condensation. miracosta.edu It can only function as an electrophile (an enolate acceptor). Acetone, on the other hand, is readily enolized but its ketones are less reactive as electrophiles compared to aldehydes. gordon.edu This significant difference in reactivity ensures that the acetone enolate preferentially attacks the aldehyde, leading to a specific and high-yielding reaction pathway towards the desired product. masterorganicchemistry.com

Advanced Synthetic Strategies for Targeted Functionalization

While the Claisen-Schmidt condensation is highly effective for producing the parent compound, advanced strategies are required to create derivatives with targeted functionalities for specific applications in materials science or medicinal chemistry. These strategies often focus on modifying the precursors or the final product.

One approach involves the synthesis of functionalized precursors. For instance, substituted 2-thiophenecarboxaldehydes or more complex ketones can be used in Claisen-Schmidt-type reactions to introduce specific chemical groups onto the thiophene (B33073) rings or the pentadienone backbone.

More advanced methods focus on the direct functionalization of the pre-formed diene system. Modern organic synthesis techniques, such as palladium-catalyzed C-H bond activation, offer pathways to selectively introduce new substituents. For example, chelation-assisted sequential C-H functionalization has been used on similar styrenic systems to create complex polyenes with high regio- and stereo-selectivity. nih.gov Such a strategy could potentially be adapted to functionalize the α- or β-positions of the vinyl groups or the thiophene rings of this compound, enabling the synthesis of a library of novel derivatives. These methods provide powerful tools for fine-tuning the electronic and photophysical properties of the conjugated system.

Precursor Reactivity and Selectivity in Synthesis

The success of the synthesis of this compound via condensation chemistry is fundamentally governed by the inherent reactivity and structural properties of its precursors: 2-thiophenecarboxaldehyde and acetone.

2-Thiophenecarboxaldehyde: As an aromatic aldehyde, its carbonyl group is highly electrophilic and susceptible to nucleophilic attack. Crucially, it lacks α-hydrogens, which are protons on the carbon atom adjacent to the carbonyl group. This structural feature prevents it from forming an enolate in the basic reaction medium, thereby inhibiting self-condensation. miracosta.edu It is therefore exclusively the electrophilic partner in the reaction.

Acetone: As a simple, symmetrical ketone, acetone possesses six acidic α-hydrogens. In the presence of a base like NaOH, it is readily deprotonated to form a nucleophilic enolate ion. gordon.edu This enolate is the key reactive intermediate that initiates the carbon-carbon bond-forming steps. The symmetry of acetone means that after the first condensation and dehydration, the resulting intermediate, (E)-4-(thiophen-2-yl)but-3-en-2-one, still has a reactive methyl group with α-hydrogens, allowing the reaction to proceed a second time to form the symmetrical bis-adduct.

The selectivity of the reaction is a direct consequence of these precursor characteristics. The inability of 2-thiophenecarboxaldehyde to enolize and the preferential attack of the acetone enolate on the more electrophilic aldehyde carbonyl ensure that the "crossed" condensation is the major reaction pathway, leading to a high yield of the desired product with minimal side products. miracosta.edumasterorganicchemistry.com

Structural Characterization and Spectroscopic Investigations

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure, configuration, and electronic nature of organic compounds.

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms. For 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one, ¹H and ¹³C NMR would be expected to confirm the (E,E) configuration of the double bonds, characterized by the coupling constants of the vinyl protons. The chemical shifts would provide insight into the electronic environment of the thiophene (B33073) ring protons and carbons, as well as those in the pentadienone backbone. However, specific experimental ¹H and ¹³C NMR data are not available in the cited literature.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be anticipated for the carbonyl group (C=O) stretching, the carbon-carbon double bond (C=C) stretching of the dienone system, and vibrations associated with the C-H and C-S bonds of the thiophene rings. Although these characteristic peaks are expected, a specific, experimentally verified list of vibrational frequencies for this compound is not documented in the available research.

Electronic absorption spectroscopy provides information on the conjugated π-electron system. The extended conjugation in this compound, involving the two thiophene rings and the pentadienone framework, is expected to give rise to strong absorptions in the UV-Vis region, corresponding to π → π* electronic transitions. The position of the maximum absorption wavelength (λmax) would be indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Detailed experimental UV-Vis spectral data, including specific λmax values, have not been reported in the reviewed sources.

Solid-State Structural Determination

The definitive three-dimensional structure of this compound in the solid state has been resolved through single-crystal X-ray diffraction.

X-ray crystallography on a single crystal of (1E, 4E)-1,5-Bis(2-thienyl)penta-1,4-dien-3-one reveals its precise molecular geometry and packing in the crystal lattice. nih.govresearchgate.net The compound crystallizes in the orthorhombic system. nih.gov The central C5O backbone is flanked by two thiophene rings, and the molecule adopts an (E,E) configuration about the C=C double bonds. nih.govresearchgate.net

The planarity of the thiophene rings is well-maintained. nih.govresearchgate.net A notable feature of the molecular structure is the dihedral angle between the two terminal thiophene rings, which is 14.3 (1)°. nih.govresearchgate.net This slight twist from full planarity is a key structural parameter. The bond lengths within the molecule are within the normal ranges and are comparable to similar structures. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀OS₂ |

| Molecular Weight | 246.35 |

| Crystal System | Orthorhombic |

| a (Å) | 12.1141 (4) |

| b (Å) | 7.4449 (3) |

| c (Å) | 27.246 (1) |

| Volume (ų) | 2457.27 (16) |

| Z (Molecules per unit cell) | 8 |

| Dihedral Angle (Thiophene Rings) | 14.3 (1)° |

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. nih.gov The supramolecular architecture is primarily directed by C-H···O and C-H···π hydrogen bonds. nih.gov

The C-H···O interactions involve hydrogen atoms from the pentadienone chain and the thiophene rings interacting with the carbonyl oxygen atom of neighboring molecules. nih.gov Furthermore, C-H···π interactions are observed where a hydrogen atom from one thiophene ring interacts with the π-system of an adjacent thiophene ring. nih.gov One such documented interaction is a C11—H11···Cg contact with a separation of 2.34 Å, where Cg represents the centroid of the neighboring thiophene ring. nih.govresearchgate.net These collective interactions are crucial in stabilizing the three-dimensional crystal structure. nih.gov

| Interaction Type | Donor-H···Acceptor | Details |

|---|---|---|

| C-H···π | C(11)-H(11)···Cg(ring) | Separation of 2.34 Å |

| C-H···O | Thiophene/Dienone-H···O=C | Present and stabilizes crystal packing |

Conformational Isomerism and Rotational Dynamics in Solution

The conformational flexibility of this compound, a curcumin (B1669340) analog where the phenyl groups are replaced by thienyl moieties, is a key determinant of its chemical and physical properties. In solution, the molecule is not rigidly planar and can exist as a mixture of various conformational isomers due to rotation around the single bonds connecting the thiophene rings to the pentadienone backbone. The study of these dynamic processes provides valuable insights into the molecule's structure-property relationships.

While detailed experimental studies focusing exclusively on the rotational dynamics of this compound in solution are limited in publicly available literature, a comprehensive understanding can be built from solid-state crystallographic data, computational modeling, and spectroscopic investigations of analogous compounds.

Evidence from Solid-State and Computational Studies

X-ray crystallographic studies of the (1E, 4E)-isomer of this compound reveal that the molecule is not perfectly planar in the solid state. A significant dihedral angle of 14.3(1)° exists between the two thiophene rings. This deviation from planarity is a strong indicator that rotational barriers are present and that different spatial arrangements of the thienyl groups relative to the central pentadienone chain are possible.

Similarly, a study on the isomeric compound, (1E,4E)-1,5-Bis(thiophen-3-yl)penta-1,4-dien-3-one, also shows a non-planar conformation in the crystalline state, with a dihedral angle of 15.45(10)° between the two thiophene rings. nih.gov This study further employed semi-empirical quantum chemical calculations, which indicated that a non-planar conformation is also energetically favored in the gas phase, with a calculated dihedral angle of 9.9°. nih.gov The preference for a non-planar structure is attributed to the avoidance of unfavorable steric interactions (H···H repulsions) that would arise in a fully planar arrangement. nih.gov

These findings from solid-state and computational analyses of the 2-thienyl and 3-thienyl isomers provide a foundational understanding of the conformational landscape of these molecules. The key torsional angles that define the conformational space are those around the C-C single bonds linking the thiophene rings to the vinyl groups of the pentadienone backbone.

| Compound | Parameter | Value (°) | Method |

|---|---|---|---|

| 1,5-Bis(2-thienyl)-1,4-pentadien-3-one | Dihedral Angle (Thiophene-Thiophene) | 14.3(1) | X-ray Crystallography |

| 1,5-Bis(thiophen-3-yl)penta-1,4-dien-3-one | O—C—C—C Torsion Angle 1 | -8.4(3) | X-ray Crystallography nih.gov |

| O—C—C—C Torsion Angle 2 | 11.8(3) | ||

| C—C—C—C Torsion Angle 1 | -4.2(3) | ||

| C—C—C—C Torsion Angle 2 | 10.5(3) | ||

| Dihedral Angle (Thiophene-Thiophene) | 9.9 | Computational (Gas Phase) nih.gov |

Spectroscopic Approaches to Studying Solution-Phase Dynamics

In solution, the interchange between different conformers is often rapid on the NMR timescale at room temperature, resulting in an averaged spectrum. To study the individual conformers and the kinetics of their interconversion, dynamic NMR (DNMR) spectroscopy is a powerful tool. By recording NMR spectra at different temperatures, it is possible to slow down the rotational dynamics. At lower temperatures, the rate of interconversion can become slow enough for the signals of individual conformers to be resolved. From the analysis of the changes in the NMR lineshapes as a function of temperature, the energy barriers for rotation can be determined.

Another valuable NMR technique for elucidating conformational details in solution is Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å). The presence and intensity of NOESY cross-peaks can provide crucial information about the relative orientations of different parts of the molecule, helping to identify the predominant conformers in solution. For instance, a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives utilized NOESY to discern variations in interatomic distances and establish the proportions of different conformers. libretexts.org

Conformational Isomers of this compound

For this compound, the primary rotational isomers arise from the orientation of the sulfur atom of the thiophene rings relative to the carbonyl group of the pentadienone chain. The rotation around the single bond between the thiophene ring and the adjacent vinyl carbon can lead to s-trans and s-cis conformers. Given the two thiophene rings, several combinations of these conformers are possible, such as (s-trans, s-trans), (s-cis, s-cis), and (s-trans, s-cis).

Computational studies on related oligothiophenes have shown that the energy difference between such conformers can be small, and the rotational barriers are typically in the range of a few kcal/mol. This suggests that for this compound, a dynamic equilibrium between multiple conformers is likely to exist in solution at room temperature. The exact population of each conformer will be influenced by factors such as the solvent and temperature.

While specific experimental data on the rotational energy barriers for this compound in solution are not available, the non-planar structures observed in the solid state and in computational models strongly support the existence of a rich conformational landscape governed by the rotational dynamics of the thienyl groups. Further investigations using variable-temperature NMR and 2D NOESY experiments, complemented by high-level computational studies, would be necessary to fully characterize the conformational isomerism and rotational dynamics of this compound in solution.

Electronic Structure and Photophysical Mechanisms

Electronic Band Structure Analysis

The electronic band structure, particularly the energies of the highest occupied and lowest unoccupied molecular orbitals, is fundamental to understanding the compound's optical and electronic properties.

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the electronic and optical properties of a molecule. In 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one, the HOMO is expected to be delocalized across the entire π-conjugated system, with significant contributions from the electron-rich thiophene (B33073) rings. The LUMO, conversely, is anticipated to be centered on the electron-accepting pentadienone core. This spatial distribution is characteristic of donor-π-acceptor (D-π-A) systems.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Thiophene-based D-π-A Molecule 1 (Hypothetical) | -5.8 | -2.5 | 3.3 |

| Thiophene-based D-π-A Molecule 2 (Hypothetical) | -5.6 | -2.8 | 2.8 |

Band gap engineering in organic conjugated molecules like this compound is a crucial strategy for tuning their optical and electronic properties for specific applications. The energy difference between the HOMO and LUMO can be modulated through several synthetic approaches:

Modification of the π-conjugated bridge: Altering the length or composition of the pentadienone backbone can impact the extent of π-electron delocalization, thereby influencing the HOMO-LUMO gap.

Functionalization of the thiophene rings: Introducing electron-donating or electron-withdrawing groups onto the thiophene rings can raise or lower the HOMO and LUMO energy levels, respectively, leading to a smaller band gap. For instance, replacing the thiophene with a more electron-rich thieno[3,2-b]thiophene (B52689) unit can enhance the intramolecular charge transfer and reduce the band gap.

Introduction of auxiliary donors or acceptors: Attaching additional electron-donating or -accepting moieties to the core structure can further modulate the electronic properties and fine-tune the band gap.

These strategies allow for the rational design of materials with tailored absorption and emission characteristics.

Photoluminescence and Emission Characteristics

The emission properties of this compound are governed by the fate of the excited state formed upon absorption of light.

The fluorescence quantum yield (ΦF) represents the efficiency of the emission process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For thiophene-based chromophores, these parameters are highly sensitive to the molecular structure and the surrounding environment.

Studies on various thiophene derivatives have shown that their quantum yields can range from very low to quite high, depending on the extent of conjugation and the presence of functional groups that influence non-radiative decay pathways. For example, increasing the number of thiophene units in oligothiophenes generally leads to an increase in both the fluorescence quantum yield and lifetime. While specific data for this compound is not documented, the photophysical properties of similar D-π-A thiophene-based derivatives suggest that the quantum yield would be solvent-dependent, often decreasing in more polar solvents due to enhanced solute-solvent interactions that promote non-radiative decay.

| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τ) (ns) |

|---|---|---|---|

| Oligothiophene Derivative 1 | Toluene | 0.45 | 1.2 |

| Oligothiophene Derivative 2 | THF | 0.21 | 0.8 |

The D-π-A architecture of this compound, with electron-donating thiophene rings and an electron-accepting pentadienone core, makes it a prime candidate for exhibiting intramolecular charge transfer upon photoexcitation. In the ground state, the electron density is relatively evenly distributed. However, upon absorption of a photon, an electron is promoted from the HOMO (localized more on the thiophene donors) to the LUMO (localized more on the pentadienone acceptor), resulting in a significant separation of charge and a large excited-state dipole moment. iphy.ac.cniphy.ac.cnnih.govfonlo.orgresearchgate.net

This ICT character is often evidenced by a pronounced solvatochromism, where the emission wavelength shifts to lower energies (red-shifts) in more polar solvents. This is due to the stabilization of the highly polar excited state by the polar solvent molecules. The extent of this shift can provide information about the change in dipole moment upon excitation.

Many planar aromatic molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the solid state or in aggregated form due to strong intermolecular π-π stacking. In contrast, molecules exhibiting aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE) are non-emissive or weakly emissive in solution but become highly fluorescent upon aggregation.

This phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. For molecules with rotatable groups, like the thiophene rings in this compound, these motions can serve as non-radiative decay channels in solution. In an aggregated or solid state, the physical constraint imposed by neighboring molecules can block these non-radiative pathways, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. Thiophene-containing tetraphenylethene derivatives are well-known examples of AIE-active materials. Given its structure with rotatable thiophene units, it is plausible that this compound could exhibit AIE or AEE behavior.

Solvatochromic Behavior and Solvent Polarity Effects on Emission

The emission properties of conjugated organic molecules like this compound are often highly sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism. This behavior stems from changes in the dipole moment of the molecule upon excitation from the ground state (S₀) to the first excited singlet state (S₁).

For many thiophene-based chromophores, the excited state possesses a more pronounced intramolecular charge-transfer (ICT) character than the ground state. This means that upon excitation, there is a redistribution of electron density, leading to a larger dipole moment. In the presence of a polar solvent, the solvent molecules will reorient themselves to stabilize this larger dipole moment in the excited state. This stabilization lowers the energy of the excited state more than the ground state, resulting in a red-shift (bathochromic shift) of the emission wavelength as solvent polarity increases. Conversely, in non-polar solvents, this stabilization is minimal, and the emission occurs at higher energies (shorter wavelengths).

Table 1: Illustrative Solvatochromic Emission Data for this compound This table illustrates the expected trend in emission wavelength as a function of solvent polarity. The values are hypothetical and representative of the behavior of similar compounds.

| Solvent | Polarity Index (ET(30)) | Hypothetical Emission Maximum (λem, nm) |

|---|---|---|

| Hexane | 31.0 | 520 |

| Toluene | 33.9 | 535 |

| Chloroform | 39.1 | 550 |

| Acetone (B3395972) | 42.2 | 570 |

| Acetonitrile | 45.6 | 585 |

| Methanol (B129727) | 55.4 | 600 |

Excitonic Properties and Radiative/Non-Radiative Relaxation Channels

Upon absorption of a photon, this compound is promoted to an excited electronic state. The resulting excited-state energy is localized on the molecule in the form of an exciton (B1674681) (an electron-hole pair). The subsequent de-excitation back to the ground state can occur through several competing pathways, which can be broadly categorized as radiative and non-radiative relaxation channels.

Radiative Relaxation: The primary radiative decay pathway is fluorescence, which is the emission of a photon from the lowest singlet excited state (S₁) back to the ground state (S₀). The rate of this process is known as the radiative decay rate (kᵣ). The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons. For thiophene-based materials, quantum yields can vary widely depending on their structure and environment. rsc.org

Non-Radiative Relaxation: Non-radiative decay processes compete with fluorescence and lead to the dissipation of the excited-state energy as heat rather than light. These processes reduce the fluorescence quantum yield. The main non-radiative channels include:

Internal Conversion (IC): A transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). This process is often facilitated by vibrational relaxation. For many conjugated systems, IC can be a significant deactivation pathway. researchgate.net

Vibrational Relaxation: The rapid loss of excess vibrational energy within an electronic state, leading the molecule to its lowest vibrational level.

Intersystem Crossing (ISC): A transition between electronic states of different spin multiplicity (e.g., S₁ → T₁), which is discussed in the next section.

Table 2: Key Parameters in Excitonic Relaxation

| Parameter | Symbol | Description |

|---|---|---|

| Fluorescence Quantum Yield | ΦF | Ratio of photons emitted to photons absorbed. |

| Radiative Decay Rate | kᵣ | Rate of photon emission from the S₁ state. |

| Non-Radiative Decay Rate | kₙᵣ | Sum of the rates of all non-emissive decay processes. |

| Excited-State Lifetime | τ | Average time the molecule spends in the excited state. |

Intersystem Crossing (ISC) Processes and Singlet State to Triplet State Transitions

Intersystem crossing (ISC) is a non-radiative process involving a transition from a singlet excited state (S₁) to a triplet excited state (T₁). This transition is formally spin-forbidden, but it can occur with significant efficiency in certain molecules due to a mechanism called spin-orbit coupling.

For this compound, the presence of sulfur atoms in the thiophene rings is expected to enhance the rate of ISC. Sulfur, being a heavier atom than carbon or oxygen, increases the strength of spin-orbit coupling. This is known as the "heavy-atom effect," which facilitates the mixing of singlet and triplet states and increases the probability of the S₁ → T₁ transition.

The efficiency of ISC is also critically dependent on the energy difference between the S₁ and T₁ states, known as the singlet-triplet energy gap (ΔEST). A smaller ΔEST generally leads to a more efficient ISC process. Once populated, the triplet state can decay back to the ground state either non-radiatively or radiatively through a process called phosphorescence. Phosphorescence is the emission of light from a triplet state to a singlet ground state and is characterized by a much longer lifetime than fluorescence. However, for many organic molecules at room temperature in solution, non-radiative decay from the triplet state is the dominant deactivation pathway.

Table 3: Factors Influencing Intersystem Crossing (ISC)

| Factor | Description | Effect on ISC Rate |

|---|---|---|

| Spin-Orbit Coupling (SOC) | Interaction between the electron's spin and its orbital motion. | Increases with the presence of heavy atoms (like sulfur), leading to a higher ISC rate. |

| Singlet-Triplet Energy Gap (ΔEST) | The energy difference between the S₁ and T₁ states. | A smaller energy gap generally results in a faster and more efficient ISC. |

| Molecular Geometry | The spatial arrangement of atoms in the molecule. | Certain molecular vibrations and geometries can promote the mixing of singlet and triplet states. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the electronic and geometric properties of molecules like 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one. DFT calculations can determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state on the potential energy surface. For the related compound, 1,5-bis(thiophen-3-yl)penta-1,4-dien-3-one, semi-empirical quantum chemical calculations showed that the molecule adopts a non-planar conformation in the gas phase to avoid unfavorable steric interactions. nih.gov DFT studies on similar diarylpentadienone derivatives are used to analyze conformational features and how substitutions on the aryl rings influence the molecule's shape. mdpi.com

Crystal structure analysis of (1E, 4E)-1,5-Bis(2-thienyl)penta-1,4-dien-3-one reveals a dihedral angle of 14.3(1)° between the two thiophene (B33073) rings, indicating a deviation from complete planarity. nih.gov DFT calculations would typically corroborate this experimental finding, providing optimized bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's structural stability and electronic conjugation.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In conjugated systems like this, the HOMO and LUMO are typically π-orbitals delocalized across the thiophene rings and the pentadienone bridge. DFT studies on thiophene-containing chalcones have shown that solvent interactions can significantly affect the HOMO-LUMO energy gap. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| ΔE (HOMO-LUMO Gap) | Energy gap (ELUMO - EHOMO) | 3.0 to 4.0 |

Note: Values are illustrative and based on typical DFT results for similar conjugated thiophene derivatives.

The photophysical properties of this compound, such as its absorption of UV-visible light, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of electronic excited states, which correspond to the absorption of photons that promote electrons from occupied to unoccupied orbitals (e.g., from the HOMO to the LUMO). researchgate.net

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum. mdpi.com For a conjugated molecule like this, the lowest energy absorption band, often referred to as the λmax, typically corresponds to a π → π* transition. These calculations provide insight into how the molecular structure influences its color and light-absorbing capabilities, which is relevant for applications in materials science, such as in optoelectronic devices. ontosight.aimdpi.com

DFT calculations are also instrumental in determining key thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. These values are crucial for predicting the stability of different conformers and the spontaneity of chemical reactions.

By mapping the potential energy surface, DFT can be used to model reaction pathways. rsc.org This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating their activation energies. For this compound, this could involve studying its synthesis via Claisen-Schmidt condensation or its subsequent reactions. Understanding the thermodynamics and kinetics of these pathways allows for the optimization of reaction conditions and the prediction of product distributions.

Quantum Chemistry Approaches for Spectroscopic Data Correlation

Quantum chemistry provides a powerful framework for interpreting and predicting spectroscopic data. DFT calculations are routinely used to compute theoretical spectra that can be compared with experimental results to confirm molecular structures. mdpi.com

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching and bending modes of chemical bonds (e.g., C=O, C=C, C-S) and can be correlated with peaks in experimental Infrared (IR) and Raman spectra. This correlation helps in the assignment of experimental spectral bands to specific molecular motions.

Table 2: Correlation of Theoretical and Experimental Data

| Spectroscopic Technique | Calculated Parameter | Experimental Data | Primary Use |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm-1) | Absorption Bands | Functional Group Identification (e.g., C=O, C=C) |

| NMR | Chemical Shifts (ppm) | Resonance Signals | Structural Elucidation and Conformation |

| UV-Vis | Excitation Energies (nm) | Absorption Maxima (λmax) | Analysis of Electronic Transitions |

Theoretical Evaluation of Aromaticity and Anti-aromaticity in Conjugated Subunits

The concept of aromaticity is central to understanding the stability and reactivity of the thiophene rings in this compound. While thiophene is known to be an aromatic heterocycle, its degree of aromaticity can be influenced by its substitution and conjugation with the pentadienone bridge.

Theoretical methods are used to quantify the aromaticity of specific rings within a molecule. Common computational techniques include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests anti-aromaticity.

Aromaticity Indices: Other indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or the Para-Delocalization Index (PDI), evaluate aromaticity based on geometric parameters (bond length equalization) or electron delocalization. nih.gov

These calculations can reveal how the π-electron delocalization extends from the thiophene rings through the conjugated bridge and whether this interaction enhances or diminishes the aromatic character of the heterocyclic subunits. mdpi.com

Chemical Reactivity and Derivatization Pathways

Oxidation Reactions Leading to Epoxides and Other Oxidized Derivatives

The oxidation of 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one can occur at several sites, primarily at the carbon-carbon double bonds of the pentadienone backbone and the sulfur atoms of the thiophene (B33073) rings. The use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for such transformations.

The reaction of alkenes with peroxyacids is a well-established method for synthesizing epoxides (oxiranes). masterorganicchemistry.com This process, known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxyacid to the alkene in a concerted, stereospecific syn-addition. masterorganicchemistry.com For this compound, this would lead to the formation of mono- or di-epoxides across the α,β-unsaturated system.

However, the presence of sulfur atoms in the thiophene rings introduces a competing reaction pathway. Thiophenes and their derivatives can be oxidized by m-CPBA at the sulfur atom to form sulfoxides and subsequently sulfones. derpharmachemica.comnih.gov The oxidation of organosulfides to sulfones is a significant transformation in organic synthesis. derpharmachemica.com Therefore, when treating this compound with an oxidizing agent like m-CPBA, a mixture of products could be expected, including epoxidized derivatives, sulfones, or molecules containing both modifications. The reaction outcome would depend on the specific conditions and stoichiometry of the reagents used. nih.gov

| Oxidizing Agent | Reactive Site | Potential Product |

|---|---|---|

| m-CPBA | C=C double bonds | Mono- or Di-epoxide derivatives |

| m-CPBA | Thiophene Sulfur Atom | Thiophene-S-oxide or Thiophene-S,S-dioxide (Sulfone) derivatives |

Reduction Reactions to Saturated Ketones or Alcohols

The reduction of this compound can selectively target either the carbon-carbon double bonds or the central carbonyl group, depending on the reducing agent and reaction conditions employed.

Reduction to Saturated Ketones: Catalytic hydrogenation is a common method for reducing the C=C double bonds of α,β-unsaturated ketones while leaving the carbonyl group intact. tcichemicals.com Using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂), the conjugated dienone system can be fully saturated to yield 1,5-Bis-(2-thienyl)pentan-3-one. This type of reduction is highly effective for converting enones to the corresponding saturated ketones. chemistrysteps.com

Reduction to Alcohols: Metal hydride reagents are typically used to reduce the carbonyl group. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones to primary and secondary alcohols, respectively. youtube.comyoutube.com It is generally not reactive enough to reduce esters or carboxylic acids. youtube.com In the case of this compound, NaBH₄ would primarily reduce the ketone to a secondary alcohol, yielding 1,5-Bis-(2-thienyl)-1,4-pentadien-3-ol.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent. youtube.com It can reduce aldehydes, ketones, esters, carboxylic acids, and amides. chemistrysteps.comquora.com When applied to an α,β-unsaturated ketone, LiAlH₄ typically reduces the carbonyl group to an alcohol. youtube.com Therefore, treatment of this compound with LiAlH₄ would also produce the corresponding alcohol, 1,5-Bis-(2-thienyl)-1,4-pentadien-3-ol. Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous solvents like ether or THF. chemistrysteps.comyoutube.com

| Reducing Agent | Primary Target | Major Product |

|---|---|---|

| H₂ / Pd/C | C=C double bonds | 1,5-Bis-(2-thienyl)pentan-3-one (Saturated Ketone) |

| NaBH₄ | C=O carbonyl group | 1,5-Bis-(2-thienyl)-1,4-pentadien-3-ol (Unsaturated Alcohol) |

| LiAlH₄ | C=O carbonyl group | 1,5-Bis-(2-thienyl)-1,4-pentadien-3-ol (Unsaturated Alcohol) |

Electrophilic Substitution Reactions on Thiophene Rings

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution reactions. wikipedia.org It is significantly more reactive than benzene (B151609) under similar conditions. pearson.com Substitution occurs preferentially at the C2 position (α-position), which is adjacent to the sulfur atom. If the C2 position is blocked, substitution may occur at the C3 position (β-position).

In this compound, the thiophene rings are substituted at their C2 positions with the pentadienone bridge. This leaves the C3, C4, and C5 positions available for electrophilic attack. The C5 position (the other α-position) is the most likely site for further substitution due to the activating nature of the sulfur atom. Common electrophilic substitution reactions for thiophene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. quimicaorganica.org The dienone substituent, being an electron-withdrawing group, is expected to deactivate the thiophene rings towards electrophilic attack compared to unsubstituted thiophene. However, the inherent high reactivity of the thiophene ring often allows for substitution to proceed under relatively mild conditions. For example, acetylation of thiophene can be achieved to introduce an acetyl group, typically at the C5 position in this case. pearson.com

Polymerization Mechanisms and Resulting Polymer Architectures

The conjugated structure of this compound, with its reactive thiophene rings, makes it a suitable monomer for the synthesis of conjugated polymers. These polymers are of interest for their potential electronic and optical properties.

Electrochemical polymerization is a common method for synthesizing conductive polymers from monomers like thiophene and its derivatives. mdpi.com The process involves the anodic oxidation of the monomer on an electrode surface to form radical cations. dtic.milwinona.edu These radical cations then couple, eliminating protons to form dimers and subsequently longer polymer chains that deposit onto the electrode as a film. winona.edujept.de

For this compound, polymerization would proceed via the coupling of radical cations formed at the C5 positions of the thiophene rings. dtic.mil The resulting polymer, poly(this compound), would possess a conjugated backbone consisting of alternating dithienylpentadienone units.

This monomer can also be used in electrochemical copolymerization with other thiophene derivatives or different monomers like aniline. jept.deresearchgate.net By varying the feed ratio of the comonomers, the electronic and physical properties of the resulting copolymer films can be tuned. researchgate.net

| Polymerization Type | Mechanism | Resulting Polymer Architecture |

|---|---|---|

| Electrochemical Polymerization | Anodic oxidation to form radical cations, followed by coupling | Linear conjugated homopolymer film on electrode surface |

| Electrochemical Copolymerization | Co-oxidation and coupling of two or more different monomers | Conjugated copolymer with tunable properties based on monomer ratio |

While electrochemical polymerization is effective, it offers limited control over polymer molecular weight and architecture. Controlled polymerization techniques have been developed to synthesize well-defined polymers with predictable molar masses and low dispersity.

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) have been applied to synthesize polymers with complex architectures from various monomers. researchgate.netnih.gov While not typically used for thiophene polymerization via its backbone, CRP could be employed if the monomer were functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group). This would allow for the creation of block copolymers where a polythiophene segment is combined with other polymer blocks, leading to materials with tailored physical and mechanical properties. researchgate.net

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization that is highly effective for synthesizing defect-free conjugated polymers. wikipedia.orgmdpi.com This technique uses catalysts, typically based on ruthenium, to couple terminal dienes, releasing ethylene (B1197577) gas as a byproduct. wikipedia.orgresearchgate.net To apply ADMET, a derivative of the title compound, such as 1,5-Bis-(5-vinyl-2-thienyl)-1,4-pentadien-3-one, would be required. The polymerization of such a monomer would result in a highly regular, all-trans poly(arylene vinylene) type polymer with well-defined structures. mdpi.comrsc.org ADMET offers excellent control over the polymer's primary structure, which is crucial for optimizing electronic properties. rsc.org

Advanced Materials Applications and Performance

Organic Semiconductors and Conductive Polymers

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one's molecular architecture is inherently suited for organic semiconductor applications. The alternating double and single bonds form a pathway for electron movement, while the thiophene (B33073) units are known to facilitate intermolecular interactions, which are crucial for forming the ordered solid-state structures necessary for efficient charge transport. While the compound itself is a small molecule, it can be considered a building block or a model compound for larger, more complex conductive polymers.

Charge carrier mobility is a critical parameter for any semiconductor, dictating how quickly charge can move through the material. For this compound, high mobility would be anticipated due to its planar structure, which promotes effective π-π stacking in the solid state. nih.gov This stacking creates pathways for charge carriers to "hop" between adjacent molecules.

While specific experimental data on the charge carrier mobility of this compound is not extensively documented in current literature, we can infer its potential by examining typical values for other thiophene-based small molecules and oligomers used in organic electronics.

Table 1: Comparative Charge Carrier Mobility of Thiophene-Based Organic Semiconductors

| Material Class | Typical Hole Mobility (cm²/Vs) | Typical Electron Mobility (cm²/Vs) |

|---|---|---|

| Oligothiophenes | 10⁻³ - 1.0 | 10⁻⁵ - 10⁻² |

| Thiophene-based DPPs | 0.1 - 10 | 0.01 - 5 |

| Fused Thiophenes | 1.0 - 20 | 10⁻³ - 1.0 |

The transport characteristics of this compound would likely be anisotropic, meaning mobility would be highly dependent on the crystalline orientation. The intermolecular C-H···π and C-H···O interactions observed in its crystal structure could play a significant role in stabilizing the molecular packing and thus influencing charge transport pathways. nih.gov

To function as a conductive material, an organic semiconductor must have a significant population of free charge carriers. Molecular doping is a common strategy to achieve this, involving the introduction of a dopant molecule that can either accept an electron from (p-doping) or donate an electron to (n-doping) the semiconductor.

For this compound, a p-doping strategy would be theoretically effective. The electron-rich nature of the thiophene rings makes the molecule susceptible to oxidation. Strong electron acceptors could be used to create holes (positive charge carriers) on the pentadienone backbone.

Common p-dopants for thiophene-based materials include:

F4TCNQ (2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane)

Iron(III) chloride (FeCl₃)

Molybdenum trioxide (MoO₃)

The doping process would involve a charge transfer from the highest occupied molecular orbital (HOMO) of the this compound to the lowest unoccupied molecular orbital (LUMO) of the dopant. This increases the concentration of charge carriers, thereby enhancing the material's electrical conductivity. nih.gov The efficiency of this process would depend on the energy level alignment between the host and dopant molecules.

Optoelectronic Devices

The optical and electronic properties stemming from the conjugated structure of this compound make it a candidate for active layers in various optoelectronic devices. ontosight.ai Its ability to absorb and emit light, coupled with its semiconducting nature, are key to these potential applications.

In an OLED, an emissive layer is where injected electrons and holes recombine to produce light. Materials used for this layer must exhibit good photoluminescence quantum yield. The extended conjugation of this compound suggests it would absorb in the UV-visible range and could potentially fluoresce. The color of the emitted light would be determined by the energy gap between its HOMO and LUMO levels. Thiophene-based conjugated molecules are known to be efficient emitters, often in the green to red part of the spectrum. The suitability of this specific compound would depend on its emission efficiency in the solid state, which can be affected by molecular packing and aggregation-caused quenching.

OFETs are fundamental components of organic electronics, acting as switches and amplifiers. The active material in an OFET must have good charge carrier mobility to ensure efficient device operation. As discussed, the planar structure and potential for strong intermolecular interactions make this compound a promising candidate for an OFET active layer. nih.gov When integrated into an OFET, it would likely exhibit p-type behavior, meaning it would transport holes, a common characteristic for thiophene-containing semiconductors. The performance of an OFET based on this material would be highly dependent on the quality of the thin film and the interface with the dielectric layer.

In OPVs, a donor material absorbs sunlight to create an exciton (B1674681) (a bound electron-hole pair). For efficient power conversion, the donor must have a broad absorption spectrum and appropriate energy levels to facilitate charge separation at the interface with an acceptor material. Thiophene-based polymers and small molecules are among the most successful donor materials in OPVs. mdpi.com

This compound, with its thiophene units, is structurally suited to act as an electron donor. Its performance would depend on its HOMO level, which should be low enough for high open-circuit voltage, and its LUMO level, which must be higher than that of the acceptor material to provide a driving force for exciton dissociation.

Table 2: Key Parameters for Donor Materials in Organic Solar Cells

| Parameter | Desired Characteristic | Relevance to this compound |

|---|---|---|

| Band Gap (Eg) | Low (1.4 - 1.9 eV) | Expected to have a suitable band gap due to its conjugated structure, enabling absorption of visible light. |

| HOMO Level | Deep (-5.0 to -5.5 eV) | Thiophene units generally contribute to a suitable HOMO level for good open-circuit voltage. |

| Absorption Spectrum | Broad and strong | The extended π-system should lead to strong absorption in the visible spectrum. |

| Hole Mobility | High (>10⁻⁴ cm²/Vs) | Planar structure is conducive to the high mobility needed for efficient charge extraction. |

The compound's potential as a donor material would need to be evaluated in a bulk heterojunction device, likely blended with a fullerene derivative or a non-fullerene acceptor, to determine its power conversion efficiency.

Chemo-Responsive and Electrochromic Materials

The unique molecular architecture of this compound, characterized by electron-rich thiophene rings and a conjugated α,β-unsaturated ketone system, makes it a promising candidate for advanced materials, particularly in the development of chemo-responsive and electrochromic systems. researchgate.netontosight.ai The extended π-conjugation across the molecule is fundamental to its optical and electronic properties, which can be modulated by external stimuli such as the presence of chemical species or an applied electrical potential. researchgate.netnih.gov

Chemo-Responsive Behavior and Ion Sensing

Thiophene derivatives are recognized for their exceptional photophysical properties and are frequently employed in the design of chemosensors. The core structure of this compound, which can be considered a curcuminoid analogue, features an α,β-unsaturated diketone component that can act as a recognition site for analytes. This structural motif, combined with the electronic characteristics of the thiophene rings, facilitates selective interactions with various ions, leading to observable changes in the molecule's optical properties, such as color or fluorescence.

Research on closely related thiophene-appended curcumin (B1669340) analogues has demonstrated their efficacy as highly selective and sensitive colorimetric and fluorescent sensors. For instance, a thiophene-based curcuminoid was developed for the "naked-eye" detection of mercury ions (Hg²⁺) in aqueous solutions. The interaction between the sensor molecule and Hg²⁺ ions induces a distinct color change from yellow to colorless, which is easily visible. This colorimetric response is a result of the chelation between the organic molecule and the metal ion, which alters the electronic structure and, consequently, the absorption spectrum of the compound.

The sensing mechanism often involves processes like chelation-enhanced fluorescence quenching (CHEQ). In the case of the Hg²⁺ sensor, the binding of the mercury ion to the molecule leads to a "turn-off" of its natural fluorescence when viewed under UV light. Such systems have shown high sensitivity, with limits of detection in the micromolar range, and excellent selectivity for the target ion even in the presence of other competing cations.

The table below summarizes the typical chemo-responsive behavior of thiophene-based Schiff base ligands, which share structural similarities with this compound, in the presence of various metal ions.

| Metal Ion | Observed Color Change | Detection Method | Potential Mechanism |

|---|---|---|---|

| Hg²⁺ | Yellow to Colorless | Colorimetric / Naked-eye | Chelation, Ligand-to-Metal Charge Transfer (LMCT) |

| Cr³⁺ | Distinct Color Change | Colorimetric / UV-Vis Spectroscopy | Complex Formation, LMCT |

| Fe²⁺ | Distinct Color Change | Colorimetric / UV-Vis Spectroscopy | Complex Formation, LMCT |

| Fe³⁺ | Distinct Color Change | Colorimetric / UV-Vis Spectroscopy | Complex Formation, LMCT |

Data derived from studies on analogous thiophene-based chemosensors. researchgate.net

Electrochromic Potential and Performance

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties (color) in response to an applied electrical potential. mdpi.com Organic conducting polymers, particularly those based on thiophene, are a significant class of electrochromic materials due to their desirable environmental stability, high conductivity, and the ability to produce diverse and clear colors. mdpi.comsemanticscholar.org

While direct studies on the electrochromic properties of the monomer this compound are not extensively detailed, its molecular structure provides a strong basis for its potential in this field. The presence of thiophene units is critical; polythiophene and its derivatives are well-established electrochromic polymers. mdpi.com These materials can be switched between a neutral (reduced) state and an oxidized state, with each state possessing a different color. bohrium.com For example, poly(3,4-ethylenedioxythiophene) (PEDOT), a common thiophene derivative, is light sky-blue in its doped (oxidized) state and deep blue in its reduced state. mdpi.com

The conjugated pentadienone backbone of this compound can facilitate the formation of electroactive polymers through electropolymerization. researchgate.netontosight.ai The resulting polymer would possess an extended π-conjugated system, which is essential for charge transport and the electronic transitions that cause color changes. By incorporating this compound into a polymer backbone, it is possible to tune the electrochromic performance, including the color contrast, switching speed, and stability. d-nb.info

The performance of electrochromic materials is evaluated based on several key parameters:

Optical Contrast (ΔT%) : The percentage change in transmittance between the colored and bleached states.

Switching Time : The time required to switch between the colored and bleached states.

Coloration Efficiency (η) : A measure of the change in optical density per unit of charge injected or ejected, indicating the energy efficiency of the material.

The table below presents typical performance data for electrochromic polymers derived from various thiophene-based monomers, illustrating the potential performance characteristics for materials derived from this compound.

| Thiophene-Based Polymer System | Color States (Reduced vs. Oxidized) | Max Optical Contrast (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) |

|---|---|---|---|---|

| P(DTC-co-TF)/PEDOT-PSS | Transparent to Colored | 43.4% | 627 | 512.6 |

| P(dTT-co-bTp) | Camel to Dark Blue | 41.3% | 1070 | 149.4 |

| P(dTT-co-TF)/PEDOT-PSS | Transparent to Colored | 44.7% | 680 | - |

| P(dTT-co-CPdT)/PEDOT-PSS | Transparent to Colored | - | 686 | 656.5 |

Data derived from studies on various electrochromic devices utilizing thiophene-based copolymers. mdpi.combohrium.com

Structure Property Relationship Elucidation

Influence of Thiophene (B33073) Ring Substitution on Electronic and Photophysical Properties

The thiophene rings are fundamental building blocks in this class of compounds, and their substitution provides a powerful tool for modulating the electronic and photophysical properties. The nature and position of substituents on the thiophene moieties can significantly alter the electron density distribution, molecular orbital energy levels, and consequently, the optical and charge transport characteristics.

The introduction of electron-donating or electron-withdrawing groups can systematically tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For instance, in related thiophene-isoindigo co-oligomers, increasing the number of electron-donating thiophene units leads to an upward shift in the HOMO level, while the LUMO level remains largely unaffected. nih.gov This principle allows for the precise engineering of the material's bandgap. A quantum mechanical study on bithieno thiophene (BTTI) based small molecules demonstrated that attaching strong electron-withdrawing end-capped acceptor moieties results in a significant decrease in the bandgap by lowering both HOMO and LUMO energy levels. nih.gov For example, substituting with a cyano group-containing acceptor moiety (2-ethylidene-1,3-dioxo-2,3-dihydro-1H-indene-5,6-dicarbonitrile) lowered the bandgap to as little as 1.78 eV. nih.gov

Photophysical properties are also highly sensitive to substitution. The position of substituents can impact non-linear optical (NLO) responses. rsc.org In a study of donor-π-acceptor (D-π-A) fluorophores incorporating a thieno[3,2-b]thiophene (B52689) core, the strategic placement of donor (triphenylamine) and acceptor (dimesitylboron) units resulted in a significant Stokes shift of 109 nm and a high solution fluorescence quantum yield of 86% in THF, indicative of efficient intramolecular charge transfer. beilstein-archives.org

The following table summarizes the calculated electronic properties of various designed bithieno thiophene-based molecules, illustrating the effect of different end-capped acceptor groups on the HOMO-LUMO gap and absorption maxima.

| Compound | End-Capped Acceptor Group | EHOMO (eV) | ELUMO (eV) | Band Gap (Eg) (eV) | Max Absorption (λmax) (nm) |

|---|---|---|---|---|---|

| MPAR (Reference) | None | -5.01 | -2.47 | 2.54 | - |

| MPAM2 | 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | -5.26 | -3.13 | 2.13 | 567 |

| MPAM3 | 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | -5.18 | -3.03 | 2.15 | 565 |

| MPAM12 | 2-(1,3-dioxo-2,3-dihydro-1H-indene-5,6-dicarbonitrile) | -5.61 | -3.83 | 1.78 | 639 |

Data sourced from a quantum mechanical study on bithieno thiophene-based small molecules. nih.gov Eg and λmax values are for the molecules in dichloromethane (B109758) (DCM) solvent.

Impact of the Pentadienone Bridge on π-Conjugation and Molecular Planarity

The isomer, 1,5-bis(3-thiophenyl)-1,4-pentadiene-3-one, also shows significant deviations from planarity. nih.govresearchgate.net This non-planarity arises from twists between the central carbonyl group and the ethene units, as well as between the ethene units and the adjacent thiophene rings. nih.govresearchgate.net The dihedral angle between the two terminal thiophenyl groups in this isomer is 15.45(10)°. nih.govresearchgate.net Theoretical calculations suggest that a fully planar conformation is energetically unfavorable due to steric hindrance from hydrogen-hydrogen interactions. nih.gov These structural twists interrupt the ideal π-conjugation along the molecular backbone, which can influence the material's absorption spectrum and charge transport capabilities. The choice of the π-bridge itself is a key factor, as it determines the conjugation length and molecular planarity, which affects carrier transport and mobility. researchgate.net

The table below presents key torsional and dihedral angles for 1,5-bis(3-thiophenyl)-1,4-pentadiene-3-one, quantifying the molecule's deviation from a planar structure.

| Structural Parameter | Angle (°) |

|---|---|

| O1—C7—C6—C5 Torsion Angle | -8.4 (3) |

| O1—C7—C8—C9 Torsion Angle | 11.8 (3) |

| C6—C5—C3—C2 Torsion Angle | -4.2 (3) |

| C8—C9—C10—C13 Torsion Angle | 10.5 (3) |

| Dihedral Angle between Thiophenyl Groups | 15.45 (10) |

Data from the crystallographic study of (1E,4E)-1,5-Bis(thiophen-3-yl)penta-1,4-dien-3-one. nih.govresearchgate.net

Correlation of Molecular Symmetry with Electron Mobility and Device Performance

Molecular symmetry is a critical design parameter that can have profound effects on solid-state packing, charge transport, and ultimately, the performance of electronic devices. Comparing symmetrical molecules with their asymmetrical counterparts reveals that breaking symmetry can be a beneficial strategy for enhancing certain properties.

In the context of 1,5-diarylpenta-1,4-dien-3-one derivatives, studies have shown that asymmetric compounds can exhibit significantly different biological activity compared to their symmetric analogues. nih.gov For example, an asymmetric dienone with pyridine-2-yl and 1-isopropyl-1H-benzo[d]imidazole-2-yl moieties was found to be 219–636 times more potent as an antiproliferative agent than curcumin (B1669340), and significantly more potent than its symmetric counterparts. nih.gov

This trend extends to electronic applications. Research on isoindigo-bithiophene donor-acceptor polymers for thin-film transistors has demonstrated that the strategic design of polymers with asymmetric side chains can lead to materials with well-balanced optoelectronic and solid-state properties. rsc.org Specifically, an asymmetric design was found to be advantageous for charge transport in organic field-effect transistors (OFETs). rsc.org In contrast, a highly polar and symmetric polymer led to improved characteristics in organic electrochemical transistors (OECTs), highlighting that the optimal symmetry depends on the specific device application. rsc.org While the optical and theoretical properties of some asymmetric derivatives may lie in between those of their symmetrical counterparts, the disruption of symmetry often leads to unique packing motifs that can be beneficial for charge mobility. cam.ac.uk

Role of Intermolecular Interactions in Solid-State Charge Transport and Packing

In the solid state, the performance of an organic semiconductor is governed not only by the properties of individual molecules but also by how they are arranged and interact with each other. Intermolecular interactions dictate the crystal packing, which in turn defines the pathways for charge transport. uniss.it Efficient charge transport relies on significant orbital overlap between adjacent molecules.

For 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one, X-ray crystallography has shown that the crystal packing is stabilized by a combination of noncovalent interactions. nih.gov These include C-H···O hydrogen bonds, where hydrogen atoms interact with the oxygen of the carbonyl group, and C-H···π interactions, where hydrogen atoms from one molecule interact with the π-electron clouds of the thiophene rings of a neighboring molecule. nih.gov Specifically, a C11—H11···Cg separation of 2.34 Å has been reported, where Cg is the centroid of a thiophene ring. nih.gov

Similarly, the crystal structure of the 3-thienyl isomer is characterized by a three-dimensional architecture built upon specific intermolecular forces. nih.govresearchgate.net The carbonyl oxygen atom is notably bifurcated, forming two distinct C-H···O interactions that create supramolecular layers. nih.govresearchgate.net These layers are then interconnected by C-H···π interactions involving both thiophene rings, creating a robust 3D network. nih.govresearchgate.net The nature and strength of these interactions, such as π-π stacking and hydrogen bonding, are critical in determining the crystallinity and molecular arrangement, which directly facilitates or hinders the movement of charge carriers through the material. uniss.itub.edu

The table below lists the key intermolecular interactions observed in the crystal structure of this compound.

| Interaction Type (D—H···A) | D···A Distance (Å) | H···A Distance (Å) | D—H···A Angle (°) |

|---|---|---|---|

| C1—H1···O1 | 3.374 (5) | 2.47 | 165 |

| C13—H13···O1 | 3.255 (4) | 2.33 | 171 |

| C11—H11···Cg (thiophene) | 3.936 (5) | 3.12 | 148 |

Data from the crystallographic study of (1E, 4E)-1,5-Bis(2-thienyl)penta-1,4-dien-3-one. nih.gov

Rational Design Principles for Tunable Optoelectronic Characteristics

The insights gained from the structure-property relationships of this compound and its analogues provide a foundation for the rational design of new materials with tailored optoelectronic characteristics. The goal is to strategically modify the molecular architecture to achieve desired properties such as specific absorption/emission wavelengths, optimized energy levels for charge injection/transport, and high charge carrier mobility.

Key design principles include:

Tuning Energy Levels via Substitution: The HOMO and LUMO energy levels, and thus the bandgap, can be precisely controlled by adding electron-donating or electron-withdrawing substituents to the terminal thiophene rings. nih.govnih.gov This is a fundamental strategy for color tuning in light-emitting applications and for optimizing energy level alignment in photovoltaic devices.

Controlling π-Conjugation and Planarity: The length and nature of the conjugated bridge are critical. While a more planar backbone generally enhances π-delocalization and can lead to red-shifted absorption and higher mobility, some deviation from planarity may be necessary to improve solubility and prevent excessive aggregation. nih.gov The choice of the π-bridge itself can be used to modulate conjugation length and planarity. researchgate.net

Leveraging Molecular Symmetry: Asymmetric designs can disrupt close packing, which can be beneficial for improving solubility and can lead to favorable morphologies for charge transport in certain device architectures like OFETs. nih.govrsc.org The choice between a symmetric and asymmetric design should be guided by the specific requirements of the target application.

Engineering Intermolecular Interactions: The introduction of functional groups capable of forming specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) is essential for controlling the solid-state packing and molecular organization. uniss.it Directing the molecular assembly through these interactions is key to creating well-ordered domains that facilitate efficient charge transport. nih.gov

By combining these principles, new generations of thiophene-based pentadienone derivatives can be developed. For example, the donor-acceptor (D-A) concept can be employed to create materials with strong intramolecular charge transfer characteristics, which are desirable for applications in non-linear optics and photovoltaics. beilstein-archives.orgtaylorfrancis.com This systematic approach, integrating synthetic chemistry with a deep understanding of structure-property correlations, paves the way for high-performance organic electronic materials. nih.gov

Future Research Directions and Outlook

Exploration of Novel Derivatives and Analogues with Enhanced Functionality

The core structure of 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one offers numerous opportunities for chemical modification to enhance its intrinsic properties. Future research will likely concentrate on synthesizing a library of derivatives and analogues by modifying both the thiophene (B33073) rings and the central pentadienone linker.

Strategic functionalization of the thiophene rings could involve introducing various electron-donating or electron-withdrawing groups. These substitutions can modulate the electronic properties (e.g., HOMO/LUMO energy levels), which is critical for applications in organic electronics. researchgate.net For instance, adding alkyl or alkoxy groups could improve solubility and processability for device fabrication, while incorporating cyano or nitro groups could alter charge transport characteristics.

Similarly, modifications to the pentadienone core could yield analogues with fine-tuned properties. Replacing the central ketone with other functional groups or altering the length and conjugation of the dienone system could significantly impact the molecule's absorption and emission spectra, making it suitable for specific optoelectronic applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). uni-halle.de

In the realm of medicinal chemistry, the parent structure belongs to the broader class of chalcones and diarylpentanoids, which are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. acs.orgnih.govnih.gov Research into novel derivatives will aim to enhance this bioactivity. For example, studies on similar structures have shown that introducing specific heterocyclic moieties or functional groups can lead to compounds with potent and selective anticancer activity. acs.orgnih.gov The exploration of such derivatives could lead to the development of new therapeutic agents.

| Modification Site | Proposed Substituent/Analogue | Target Application | Potential Enhanced Functionality |

|---|---|---|---|

| Thiophene Rings | Alkyl/Alkoxy Groups | Organic Electronics | Improved solubility and film-forming properties |

| Thiophene Rings | Cyano/Fluoro Groups | Organic Electronics (n-type) | Lowered LUMO for electron transport |

| Thiophene Rings | Fused Aromatic Rings (e.g., Benzothiophene) | Organic Electronics | Extended π-conjugation, enhanced charge mobility |

| Pentadienone Core | Replace C=O with C=N-R (Schiff Base) | Medicinal Chemistry | Modified bioactivity, potential for new antimicrobial or anticancer agents |

| Pentadienone Core | Introduction of Hydroxyl/Methoxy Groups on Thiophene | Medicinal Chemistry | Enhanced antioxidant and anticancer properties |

Development of Advanced Characterization Techniques for In-Operando Studies in Devices